Isoxanthohumol

Beschreibung

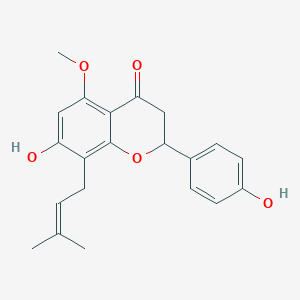

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthetic Pathway of Isoxanthohumol in Humulus lupulus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of isoxanthohumol in Humulus lupulus (hops). This compound, a prenylflavonoid of significant interest for its potential pharmacological activities, is not directly synthesized by the plant's enzymatic machinery. Instead, it is the product of a non-enzymatic isomerization of its precursor, xanthohumol. This guide details the enzymatic synthesis of xanthohumol from primary metabolites and the subsequent chemical conversion to this compound.

Overview of the Biosynthetic Pathway

The formation of this compound is a two-stage process. The initial stage occurs within the glandular trichomes of hop cones and involves a series of enzymatic reactions to produce xanthohumol. The second stage is a non-enzymatic cyclization of xanthohumol, which is often induced by heat, such as during the wort boiling process in brewing.[1][2]

The enzymatic synthesis of xanthohumol begins with precursors from the general phenylpropanoid pathway. Phenylalanine is converted to p-coumaroyl-CoA, which serves as a starter molecule. This molecule is then condensed with three molecules of malonyl-CoA by a specialized chalcone synthase to form naringenin chalcone. Subsequent prenylation and methylation steps yield xanthohumol.

Enzymatic Synthesis of Xanthohumol

The biosynthesis of xanthohumol is catalyzed by three key enzymes: Chalcone Synthase (CHS_H1), Aromatic Prenyltransferase (HlPT1L), and O-methyltransferase (OMT1).[2][3]

Key Enzymes and Reactions

-

Chalcone Synthase (CHS_H1, EC 2.3.1.74): This enzyme catalyzes the initial and rate-limiting step in flavonoid biosynthesis. It performs a sequential condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce the polyketide intermediate, which then cyclizes to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[2][3][4][5] The chs_H1 gene is specifically expressed in the glandular trichomes of hops.[6][7]

-

Aromatic Prenyltransferase (HlPT1L): This membrane-bound enzyme is responsible for the prenylation of naringenin chalcone. It catalyzes the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the aromatic ring of naringenin chalcone, forming desmethylxanthohumol.[8][9] HlPT-1 has also been shown to recognize naringenin chalcone as a substrate.[10]

-

O-methyltransferase (OMT1): This enzyme completes the synthesis of xanthohumol by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 6'-position of desmethylxanthohumol.[11][12]

Quantitative Data for Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in xanthohumol biosynthesis.

| Enzyme | Substrate(s) | Kₘ (µM) | Vₘₐₓ (pkat/mg protein) | Optimal pH | Optimal Temperature (°C) |

| Chalcone Synthase (CHS_H1) | p-Coumaroyl-CoA, Malonyl-CoA | ND | ND | ~7.0 | ~35 |

| Prenyltransferase (HlPT1L) | Naringenin Chalcone, DMAPP | ND | ND | ~7.0 | ~30 |

| O-methyltransferase (OMT1) | Desmethylxanthohumol, S-adenosyl-L-methionine | 10 | 1.5 | 9.0 | 30-37 |

ND: Not definitively determined for the specific hop enzyme in the reviewed literature.

| Compound | Concentration in Hop Cones (% dry weight) |

| Xanthohumol | 0.1 - 1.0 |

| This compound | Relatively low |

Non-Enzymatic Isomerization of Xanthohumol to this compound

This compound is formed from xanthohumol through a non-enzymatic intramolecular cyclization reaction. This isomerization is primarily driven by heat.[1][2] During the boiling of wort in the brewing process, a significant portion of xanthohumol is converted to the more stable flavanone, this compound.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the this compound biosynthetic pathway.

Extraction and Quantification of Xanthohumol and this compound by HPLC

This protocol outlines the extraction of prenylflavonoids from hop tissues and their quantification using High-Performance Liquid Chromatography (HPLC).[13][14][15][16][17]

Materials:

-

Hop cones (fresh or dried and ground)

-

Methanol (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Xanthohumol and this compound analytical standards

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column

Procedure:

-

Extraction:

-

Weigh approximately 1 gram of ground hop material into a centrifuge tube.

-

Add 10 mL of methanol containing 0.1% formic acid.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with another 10 mL of extraction solvent.

-

Combine the supernatants.

-

-

Sample Preparation:

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30-70% B

-

25-30 min: 70-100% B

-

30-35 min: 100% B

-

35-40 min: 100-30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 370 nm for xanthohumol and 290 nm for this compound.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of xanthohumol and this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration for each standard.

-

Quantify the amount of xanthohumol and this compound in the hop extract by comparing their peak areas to the respective calibration curves.

-

Chalcone Synthase (CHS_H1) Enzyme Activity Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the activity of Chalcone Synthase by monitoring the formation of naringenin chalcone.[1][3]

Materials:

-

Purified recombinant CHS_H1 enzyme

-

p-Coumaroyl-CoA stock solution (1 mM)

-

Malonyl-CoA stock solution (10 mM)

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

Spectrophotometer capable of reading at 370 nm

-

Cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a 1 mL reaction mixture containing:

-

880 µL of 100 mM potassium phosphate buffer (pH 7.0)

-

50 µL of 1 mM p-coumaroyl-CoA stock solution (final concentration: 50 µM)

-

50 µL of purified CHS_H1 enzyme solution.

-

-

-

Assay:

-

Pre-incubate the reaction mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 10 mM malonyl-CoA stock solution (final concentration: 200 µM).

-

Immediately start monitoring the increase in absorbance at 370 nm for 5-10 minutes.

-

Record the absorbance at regular intervals (e.g., every 30 seconds).

-

-

Calculation of Enzyme Activity:

-

Determine the initial linear rate of the reaction (ΔAbs/min).

-

Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where:

-

A is the change in absorbance per minute.

-

ε is the molar extinction coefficient of naringenin chalcone (approximately 29,000 M⁻¹cm⁻¹ at 370 nm).

-

b is the path length of the cuvette (usually 1 cm).

-

c is the change in concentration of the product per minute.

-

-

O-methyltransferase (OMT1) Enzyme Activity Assay (HPLC-based)

This protocol details an HPLC-based assay to determine the activity of OMT1 by measuring the formation of xanthohumol from desmethylxanthohumol.[11]

Materials:

-

Purified recombinant OMT1 enzyme

-

Desmethylxanthohumol stock solution (1 mM in DMSO)

-

S-adenosyl-L-methionine (SAM) stock solution (10 mM)

-

Tris-HCl buffer (100 mM, pH 9.0)

-

Methanol (HPLC grade)

-

Ethyl acetate

-

HPLC system as described in section 4.1.

Procedure:

-

Enzyme Reaction:

-

In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

-

158 µL of 100 mM Tris-HCl buffer (pH 9.0)

-

10 µL of 1 mM desmethylxanthohumol stock solution (final concentration: 50 µM)

-

12 µL of 10 mM SAM stock solution (final concentration: 600 µM)

-

20 µL of purified OMT1 enzyme solution.

-

-

Incubate the reaction at 37°C for 30 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 200 µL of ethyl acetate.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

-

HPLC Analysis:

-

Re-dissolve the dried residue in 100 µL of methanol.

-

Analyze the sample by HPLC as described in section 4.1, monitoring for the appearance of the xanthohumol peak.

-

-

Quantification:

-

Quantify the amount of xanthohumol produced using a calibration curve generated from xanthohumol standards.

-

Visualizations

Biosynthetic Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scienceopen.com [scienceopen.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. iung.pl [iung.pl]

- 8. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. EST Analysis of Hop Glandular Trichomes Identifies an O-Methyltransferase That Catalyzes the Biosynthesis of Xanthohumol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. [PDF] Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC | Semantic Scholar [semanticscholar.org]

- 17. lignicoat.eu [lignicoat.eu]

An In-depth Technical Guide to the Natural Sources of Isoxanthohumol Beyond Hops

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isoxanthohumol (IXN), a prenylated flavonoid, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. While commercially-hopped beer is a primary dietary source, the identification of alternative natural sources is crucial for its broader application in research and drug development. This technical guide provides a comprehensive overview of the natural sources of this compound beyond the common hop plant (Humulus lupulus), with a focus on Sophora flavescens and microbial biotransformation. This guide details quantitative data, experimental protocols for extraction and analysis, and the molecular signaling pathways modulated by this compound.

Non-Hop Natural Sources of this compound

While Humulus lupulus is the most well-known source of IXN, scientific literature has identified other notable natural occurrences and production methods.

Sophora flavescens (Kushen)

The dried root of Sophora flavescens, a plant used in traditional Chinese medicine, has been identified as a natural source of this compound.[1] This plant is rich in a variety of prenylated flavonoids, and its extracts have been studied for numerous pharmacological activities.[2][3]

Table 1: Quantitative Analysis of this compound and Related Prenylated Flavonoids in Sophora flavescens

| Compound | Plant Part | Method of Analysis | Reported Concentration/Yield | Reference |

| This compound | Roots | LC/MS | Identified as a component | [4] |

| Total Flavonoids | Roots | Ultrasound-Assisted Ionic Liquid Extraction | 7.38 mg/g | [5] |

| Total Flavonoids | Roots | Mechanochemical-Promoted Extraction | 35.17 mg/g | [6] |

| Kurarinone | Roots | HPLC | 52.9 ± 3.7 mg/g (Methanol Extract) | |

| Sophoraflavanone G | Roots | HPLC | 18.7 ± 1.3 mg/g (Methanol Extract) |

Note: Specific quantitative data for this compound in Sophora flavescens is not extensively reported in isolation; it is often grouped with other flavonoids. The table provides context on the richness of this plant in related compounds.

Fungal Biotransformation

Certain fungi can be utilized as biocatalysts to convert Xanthohumol (XN), a more abundant precursor from hops, into this compound. This biotransformation process presents a promising alternative for producing IXN. Several fungal species have been identified for their ability to perform this conversion.[3]

Table 2: Fungal Species Capable of Biotransforming Xanthohumol to this compound

| Fungal Species | Transformation Product(s) | Yield | Reference |

| Rhizopus oryzae KCTC 6946 | This compound (main product) | Not specified | [3] |

| Entomopathogenic fungi | This compound and its glycosides | Variable | [3] |

| Eupenicillium javanicum | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |

| Cunninghamella blakesleana | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |

| Ceriporiopsis subvermispora | 8-prenylnaringenin (from IXN) | Low (4%) | [7][8] |

Experimental Protocols

Extraction and Quantification of this compound from Sophora flavescens

This protocol outlines a general procedure for the extraction and quantification of prenylated flavonoids, including this compound, from the roots of Sophora flavescens.

2.1.1. Extraction

-

Sample Preparation: Grind dried roots of Sophora flavescens to a fine powder (40-60 mesh).

-

Solvent Extraction:

-

Macerate the powdered root material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with continuous agitation.[9]

-

Filter the extract and repeat the extraction process twice more with fresh solvent.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in deionized water.

-

Perform sequential liquid-liquid extraction with an equal volume of ethyl acetate three times.

-

Combine the ethyl acetate fractions, which will be enriched with prenylated flavonoids, and concentrate to dryness.

-

2.1.2. Quantification by HPLC

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 290 nm for this compound.

-

Injection Volume: 10-20 µL.

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of pure this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

Dissolve a known amount of the dried ethyl acetate extract in methanol and filter through a 0.45 µm syringe filter.

-

-

Analysis:

-

Generate a standard curve by plotting the peak area against the concentration of the calibration standards.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the standard curve.

-

Caption: Workflow for Extraction and Quantification of IXN.

Fungal Biotransformation of Xanthohumol to this compound

This protocol describes a general method for the microbial conversion of Xanthohumol to this compound.

-

Microorganism and Culture:

-

Select a suitable fungal strain (e.g., Rhizopus oryzae).

-

Prepare a suitable culture medium (e.g., potato dextrose broth).

-

Inoculate the medium with the fungal strain and incubate at 25-28°C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a seed culture.

-

-

Biotransformation:

-

Inoculate a larger volume of fresh medium with the seed culture.

-

After 24 hours of incubation, add a solution of Xanthohumol (dissolved in a minimal amount of ethanol or DMSO) to the culture.

-

Continue the incubation for several days (e.g., 5-10 days), monitoring the transformation by TLC or HPLC.[10]

-

-

Extraction of this compound:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium (after homogenization) with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent to yield the crude product containing this compound.

-

-

Purification and Analysis:

-

Purify the crude product using column chromatography (e.g., silica gel) with a suitable solvent system (e.g., chloroform-methanol gradient).[5]

-

Analyze the purified fractions by HPLC to confirm the presence and purity of this compound.

-

References

- 1. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Production of 8-prenylnaringenin from this compound through biotransformation by fungi cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

Isoxanthohumol in Sophora flavescens: A Technical Guide to its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophora flavescens, known in Traditional Chinese Medicine (TCM) as Ku Shen (苦参), has a long history of use for clearing heat and drying dampness, conditions analogous to inflammation and certain infections in modern medicine.[1][2] One of its key bioactive constituents, the prenylflavonoid isoxanthohumol (IXN), is emerging as a significant modulator of critical inflammatory and oncogenic signaling pathways. This technical guide provides an in-depth analysis of the role of this compound, particularly its interaction with the NLRP3 inflammasome and the JAK/STAT signaling pathway. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the molecular pathways to support further research and drug development efforts. While this compound demonstrates therapeutic potential, it is also associated with a risk of idiosyncratic drug-induced liver injury (IDILI), a factor that warrants careful consideration in future studies.[2][3]

Traditional Chinese Medicine Perspective: Clearing Heat and Drying Dampness

In the framework of Traditional Chinese Medicine, Sophora flavescens is characterized by its bitter taste and cold nature. Its primary functions include clearing heat, drying dampness, killing parasites, and stopping itching.[1] The concept of "damp-heat" in TCM corresponds to a variety of pathological conditions that often involve inflammation, infection, and swelling.[1] The therapeutic action of Sophora flavescens in these contexts is now being elucidated through the pharmacological activities of its chemical constituents, including this compound.

Quantitative Data on the Bioactivity of Flavonoids from Sophora flavescens

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of flavonoids found in Sophora flavescens. It is important to note that specific IC50 values for this compound are not consistently detailed in the readily available literature; therefore, data for other relevant flavonoids from this plant are included to provide a comparative context for bioactivity.

Table 1: Cytotoxicity of Flavonoids from Sophora flavescens Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) | Reference |

| Kurarinol A | HepG2 | Human Liver Cancer | 7.50 | |

| Kurarinol A | A549 | Human Lung Carcinoma | 10.55 | |

| Kurarinol A | MCF-7 | Human Breast Adenocarcinoma | 9.85 | |

| Kushenol A | HepG2 | Human Liver Cancer | 6.85 | |

| Trifolirhizin | A2780 | Human Ovarian Cancer | Not specified, but inhibitory effects observed | [4] |

| Trifolirhizin | H23 | Human Lung Cancer | Not specified, but inhibitory effects observed | [4] |

Table 2: Anti-inflammatory Activity of a Prenylated Flavonoid-Enriched Fraction (PFS) from Sophora flavescens

| Assay | Cell Line | Effect | Concentration | Reference |

| PGE2 Production Inhibition | LPS-treated RAW 264.7 | Inhibition of COX-2-catalyzed PGE2 production | 10–50 µg/ml | [5] |

| NO Production Inhibition | LPS-treated RAW 264.7 | Inhibition of iNOS-catalyzed NO production | 10–50 µg/ml | [5] |

| IL-6 Production Inhibition | LPS-treated RAW 264.7 | Inhibition | 10–50 µg/ml | [5] |

| TNF-α Production Inhibition | LPS-treated RAW 264.7 | Inhibition | 10–50 µg/ml | [5] |

Key Signaling Pathways Modulated by this compound

This compound has been shown to interact with several key signaling pathways involved in inflammation and cancer.

Activation of the NLRP3 Inflammasome

A pivotal study has demonstrated that this compound from Sophora flavescens can promote the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[2][3] This multiprotein complex is a critical component of the innate immune system, and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2][3] Mechanistically, this compound promotes the oligomerization of the apoptosis-associated speck-like protein containing a C-terminal caspase recruitment domain (ASC) and enhances the generation of mitochondrial reactive oxygen species (mtROS) triggered by ATP.[3] While this activation may contribute to the "clearing heat" effect of Sophora flavescens by promoting an inflammatory response to pathogens, it is also linked to the potential for idiosyncratic drug-induced liver injury (IDILI).[2][3]

Caption: Activation of the NLRP3 inflammasome by this compound.

Interference with the JAK/STAT Signaling Pathway

This compound has also been reported to interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis. Dysregulation of the JAK/STAT pathway is implicated in various inflammatory diseases and cancers. By inhibiting this pathway, this compound can suppress the expression of pro-inflammatory genes in cell lines such as the monoblastic leukemia cell line (MonoMac6).[6]

Caption: Interference of the JAK/STAT pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the effects of this compound. These should be adapted and optimized for specific experimental conditions.

NLRP3 Inflammasome Activation Assay

This protocol is based on the methods described by Wang et al. (2022) for studying the effect of this compound on NLRP3 inflammasome activation in macrophages.[3]

-

Cell Culture:

-

Culture bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1) in complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plate cells in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

-

Priming (Signal 1):

-

Prime the cells with lipopolysaccharide (LPS) (1 µg/mL) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Treatment and Activation (Signal 2):

-

Following priming, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.

-

Induce NLRP3 inflammasome activation by adding ATP (5 mM) for 30 minutes or Nigericin (10 µM) for 1 hour.

-

-

Sample Collection and Analysis:

-

Supernatant: Collect the cell culture supernatant for the measurement of secreted IL-1β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

-

Cell Lysate: Lyse the cells with RIPA buffer containing a protease inhibitor cocktail. Use the cell lysates for Western blot analysis.

-

-

Western Blot Analysis:

-

Separate total protein (20-30 µg) on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NLRP3, ASC, Caspase-1 (p20 subunit), and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.

-

In Vivo Model of Idiosyncratic Drug-Induced Liver Injury (IDILI)

This protocol is a generalized representation of the in vivo model used to assess the hepatotoxicity of this compound.[3]

-

Animals:

-

Use male C57BL/6 mice (8-10 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

-

-

Experimental Groups:

-

Group 1: Control (vehicle).

-

Group 2: this compound (e.g., 50 mg/kg, administered orally).

-

Group 3: LPS (e.g., 100 µg/kg, administered intraperitoneally).

-

Group 4: this compound + LPS.

-

-

Procedure:

-

Administer this compound or vehicle orally to the respective groups.

-

After a set time (e.g., 2 hours), administer LPS or saline intraperitoneally.

-

After a further period (e.g., 6-8 hours), collect blood samples via cardiac puncture for serum analysis.

-

Euthanize the animals and collect liver tissues for histological analysis and protein/RNA extraction.

-

-

Analysis:

-

Serum Analysis: Measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage. Measure serum levels of IL-1β and TNF-α by ELISA.

-

Histology: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate liver inflammation and necrosis.

-

Western Blot/RT-PCR: Homogenize liver tissues to extract protein and RNA. Analyze the expression of NLRP3 inflammasome components and inflammatory markers.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a component of Sophora flavescens, promotes the activation of the NLRP3 inflammasome and induces idiosyncratic hepatotoxicity [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sophora flavescens Aiton methanol extract exerts anti-inflammatory effects via reduction of Src kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isoxanthohumol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid, specifically a flavanone, that has garnered significant attention in the scientific community for its diverse biological activities.[1] As a derivative of xanthohumol, a major prenylchalcone found in hops (Humulus lupulus L.), this compound is formed during the brewing process and is consequently present in beer. Its potential as a therapeutic agent is underscored by its anti-inflammatory, anti-cancer, and metabolic regulatory properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including detailed experimental protocols and an exploration of its engagement with key cellular signaling pathways.

Chemical Structure

This compound is systematically named 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. It is an isomer of xanthohumol, with the key structural difference being the cyclization of the α,β-unsaturated ketone moiety of the chalcone backbone to form the C ring of the flavanone structure.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | --INVALID-LINK-- |

| Molecular Formula | C₂₁H₂₂O₅ | --INVALID-LINK-- |

| Molecular Weight | 354.40 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow amorphous powder | [2] |

| Melting Point | Data not available for racemate or pure enantiomers | |

| Solubility | Soluble in DMSO and methanol |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity, centered at the C2 position of the flavanone ring, which is a chiral center.

Enantiomers and Racemic Nature

This compound exists as a pair of enantiomers: (S)-isoxanthohumol and (R)-isoxanthohumol. In natural sources such as hops and beer, this compound is found as a racemic mixture, meaning it contains equal amounts of the (S)- and (R)-enantiomers.[3][4][5] This racemic nature is a consequence of the non-enzymatic cyclization of the achiral precursor, xanthohumol, during the brewing process. The absence of a discernible optical rotation and any signal in circular dichroism (CD) spectroscopy confirms the racemic composition of naturally occurring this compound.[5]

Absolute Configuration

The absolute configuration of the chiral center at C2 can be assigned as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. While the racemic mixture is achiral overall, the individual enantiomers possess distinct three-dimensional arrangements and can exhibit different biological activities and metabolic fates. The determination of the absolute configuration of this compound metabolites has been achieved using CD spectroscopy, where the sign of the Cotton effect is indicative of the stereochemistry at the C2 position.[6]

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

A detailed method for the enantioseparation of this compound has been described using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[3][4]

Objective: To separate the (S)- and (R)-enantiomers of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral Column: Chiralcel OD-H

-

Mobile Phase: Hexane and Ethanol (90:10, v/v)

-

Sample: Racemic this compound dissolved in the mobile phase

Methodology:

-

Column Equilibration: Equilibrate the Chiralcel OD-H column with the mobile phase (90:10 hexane/ethanol) at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: 90% Hexane, 10% Ethanol

-

Flow Rate: Typically 0.5 - 1.0 mL/min

-

Detection: UV at a wavelength where this compound has maximum absorbance (e.g., 290 nm).

-

Injection Volume: 10-20 µL

-

-

Data Analysis: The two enantiomers will be separated and appear as distinct peaks in the chromatogram. The retention times will be specific for each enantiomer under the given conditions.

Synthesis of Racemic this compound

Racemic this compound is commonly synthesized through the base-catalyzed isomerization of xanthohumol.[7]

Objective: To synthesize racemic this compound from xanthohumol.

Materials:

-

Xanthohumol

-

Potassium Hydroxide (KOH) or other suitable base

-

Methanol or Ethanol

-

Hydrochloric Acid (HCl) for neutralization

-

Ethyl acetate for extraction

-

Silica gel for purification

Methodology:

-

Reaction Setup: Dissolve xanthohumol in methanol or ethanol.

-

Isomerization: Add an aqueous solution of KOH to the xanthohumol solution and stir at a controlled temperature (e.g., 0 °C to room temperature). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the resulting residue by silica gel column chromatography to obtain pure racemic this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

AMPK/PPARα Pathway

This compound has been shown to activate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.[8][9] This activation leads to improved hepatic lipid metabolism and a reduction in oxidative stress.

PI3K/AKT Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is another target of this compound.[8][9] By activating this pathway, this compound contributes to the regulation of lipid metabolism and cellular survival.

JAK/STAT Pathway

This compound has been found to interfere with the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[1][10] This interference can lead to the inhibition of pro-inflammatory gene expression.

TGF-β Pathway

This compound can significantly reduce the expression of transforming growth factor-β (TGF-β), a key cytokine involved in cell growth, differentiation, and apoptosis.[1][11] By inhibiting TGF-β signaling, this compound can antagonize its cellular effects.

Quantitative Data

The following table summarizes some of the quantitative data available for this compound.

Table 2: Quantitative Biological and Analytical Data for this compound

| Parameter | Value | Cell Line / Matrix | Method | Reference |

| Concentration in Beer | 0.04 to 3.44 mg/L | Beer | HPLC-MS/MS | [12] |

| IC₅₀ (Antiproliferative) | Data not available | Various cancer cell lines | [1] | |

| Inhibition of TGF-β | 56 µM | MDA-MB-231 cells | In vitro angiogenesis assay | [11] |

Conclusion

This compound presents a fascinating case study in the interplay between chemical structure, stereochemistry, and biological activity. Its existence as a racemic mixture in common dietary sources and its ability to modulate multiple critical signaling pathways highlight its potential for further investigation in drug discovery and development. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising prenylated flavonoid.

References

- 1. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotransformed Metabolites of the Hop Prenylflavanone this compound [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral separation of this compound and 8-prenylnaringenin in beer, hop pellets and hops by HPLC with chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformed Metabolites of the Hop Prenylflavanone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antiproliferative Activity of Minor Hops Prenylflavonoids and New Insights on Prenyl Group Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of TGF-β signaling, vasculogenic mimicry and proinflammatory gene expression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of xanthohumol and related prenylflavonoids in hops and beer by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoxanthohumol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylated flavonoid, specifically a flavanone, that is notably found in hops (Humulus lupulus L.) and beer.[1][2] It is primarily formed through the isomerization of xanthohumol, a major chalcone in hops, during the brewing process or under thermal and alkaline conditions.[2][3] As the most abundant prenylflavonoid in beer, this compound has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and antiproliferative properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details its modulation of key cellular signaling pathways, and outlines common experimental protocols for its study.

Physical and Chemical Properties of this compound

This compound is a crystalline solid.[6] Its core structure is a flavanone substituted with hydroxyl, methoxy, and prenyl groups, which contribute to its biological activity and physical characteristics.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | [1][7] |

| Molecular Formula | C₂₁H₂₂O₅ | [1][6][7] |

| Molecular Weight | 354.4 g/mol | [6][7][8] |

| CAS Number | 521-48-2, 70872-29-6 | [1][6][7] |

| Appearance | Crystalline Solid | [6] |

| UV max (λmax) | 289 nm | [6] |

| Solubility | DMF: 3 mg/mlEthanol: 3 mg/mlDMSO: 2.5 mg/mlDMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml | [6] |

| SMILES | O=C2c3c(O--INVALID-LINK--C2)c(c(O)cc3OC)C\C=C(/C)C | [1] |

| InChI | InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | [6] |

Metabolic Conversion of Xanthohumol

This compound is not the primary prenylflavonoid in the hop plant itself but is formed from Xanthohumol.[2] In the human intestine, this compound can be further metabolized by gut flora into 8-prenylnaringenin (8-PN), a potent phytoestrogen.[1][9] This metabolic conversion is a critical aspect of its biological activity, as the effects observed in vivo may be attributable to this compound itself or its more potent metabolite.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating a variety of cellular signaling pathways involved in inflammation, cell proliferation, angiogenesis, and metabolism.

Anti-Inflammatory Pathways

This compound demonstrates significant anti-inflammatory properties by targeting key pro-inflammatory signaling cascades.

-

NF-κB Pathway: this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway.[4][10] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. This compound can suppress this activation, thereby reducing the expression of inflammatory mediators.[4]

-

JAK/STAT Pathway: Studies have indicated that this compound can interfere with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for cytokine signaling and has been implicated in oncogenesis.[8]

Anti-Cancer and Anti-Angiogenic Pathways

This compound inhibits the proliferation of various cancer cell lines and modulates pathways involved in tumor growth and blood vessel formation.[3][5]

-

VEGFR, Akt, and Erk Pathways: this compound has been found to inhibit key regulators of angiogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), angiopoietins, and their receptor Tie2.[4] This leads to a downstream reduction in the activation of protein kinase B (Akt) and extracellular signal-regulated kinase (Erk), both of which are critical for endothelial cell proliferation and survival.[4]

-

Apoptosis Induction: In melanoma cells, this compound inhibits proliferation, slows cell division, and induces apoptosis.[6]

Metabolic Regulation Pathways

Recent research has highlighted the role of this compound in regulating lipid metabolism, suggesting its potential for addressing metabolic disorders.

-

AMPK/PPARα and PI3K/AKT Pathways: In hyperlipidemic mice, this compound was shown to improve hepatic lipid metabolism by activating the AMPK/PPARα and PI3K/AKT signaling pathways.[11][12] Activation of these pathways leads to a reduction in lipid accumulation and oxidative stress.[11][12] Specifically, it significantly increases the protein levels of phosphorylated AMPK (p-AMPK), PPARα, phosphorylated PI3K (p-PI3K), and phosphorylated AKT (p-AKT).[11][12]

Experimental Protocols

Investigating the biological effects of this compound involves a range of standard and specialized laboratory techniques. Below are generalized methodologies for key experiments cited in the literature.

Cell Viability / Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.[6]

Methodology:

-

Cell Seeding: Plate cells (e.g., HT-29 colon cancer cells, B16 melanoma cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]

-

Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. IC₅₀ values can be determined using dose-response curve analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, making it ideal for studying the modulation of signaling pathways by this compound.[4][12]

Methodology:

-

Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method, such as the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-NF-κB) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used for the separation, identification, and quantification of this compound and its metabolites in various samples, including beer, hop extracts, and biological tissues.[13][14]

Methodology:

-

Sample Preparation:

-

Chromatographic System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two solvents, such as water with formic acid (Solvent A) and methanol or acetonitrile with formic acid (Solvent B).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

-

Detection:

-

Quantification: Create a standard curve using known concentrations of pure this compound. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion

This compound is a biologically active prenylflavonoid with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its ability to modulate critical cellular pathways involved in inflammation, cancer, and metabolism makes it a compelling candidate for further research and drug development. This guide provides a foundational understanding of its properties and the methodologies required to investigate its mechanisms of action, serving as a valuable resource for scientists in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound modulates angiogenesis and inflammation via vascular endothelial growth factor receptor, tumor necrosis factor alpha and nuclear factor kappa B pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | C21H22O5 | CID 513197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. goldbio.com [goldbio.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Isoxanthohumol on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxanthohumol (IXN), a prenylflavonoid found in hops and beer, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for its potential therapeutic applications. This technical guide provides an in-depth analysis of the key signaling pathways modulated by this compound. We present a comprehensive overview of its effects on the AMPK/PPARα, PI3K/AKT, JAK/STAT, NF-κB, and Nrf2 pathways, supported by quantitative data from various studies. Detailed experimental protocols for investigating these pathways are provided, along with visualizations of the signaling cascades and experimental workflows to facilitate comprehension and replication. This guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound (IXN) is a naturally occurring flavonoid that has demonstrated a wide range of pharmacological properties. Its ability to modulate critical cellular signaling pathways makes it a compelling candidate for further investigation in the context of various diseases, including cancer, metabolic disorders, and inflammatory conditions. This document outlines the primary signaling cascades affected by IXN, offering a technical resource for the scientific community.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by interacting with and modulating several key intracellular signaling pathways. The following sections detail these interactions.

AMPK/PPARα Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in lipid metabolism.

-

Mechanism of Action: this compound has been shown to activate the AMPK/PPARα signaling pathway.[1][2][3] This activation leads to an increase in the phosphorylation of AMPK (p-AMPK), which in turn can upregulate the expression of PPARα.[1][2][3] The activation of this pathway is associated with improved hepatic lipid metabolism, reduced lipid accumulation, and amelioration of hyperlipidemia.[1][2][3]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.

-

Mechanism of Action: this compound has been observed to modulate the PI3K/AKT pathway. Studies have shown that IXN can increase the phosphorylation of both PI3K and AKT.[1][2][3] This activation is linked to its effects on lipid metabolism and its potential to mitigate oxidative stress.[1][2][3]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, playing a key role in immunity, cell proliferation, and apoptosis.

-

Mechanism of Action: this compound has been reported to interfere with the JAK/STAT signaling pathway.[4] This interference can lead to the inhibition of pro-inflammatory gene expression. The precise mechanism of inhibition is an area of ongoing research but is thought to involve the modulation of JAK and/or STAT phosphorylation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

-

Mechanism of Action: this compound has been shown to inhibit the NF-κB signaling pathway. This inhibition can occur through various mechanisms, including preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent activation of target genes involved in inflammation and cell proliferation.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation.

-

Mechanism of Action: this compound is known to activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. IXN can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

References

- 1. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Early-Stage Research on the Antiviral Properties of Isoxanthohumol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxanthohumol (IXN) is a prenylflavonoid found in hops (Humulus lupulus) and beer. It is a metabolic derivative of xanthohumol, another major flavonoid in hops. While research into the biological activities of xanthohumol is more extensive, early-stage studies have indicated that this compound also possesses a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Notably, preliminary in vitro studies have suggested that this compound exhibits antiviral activity against a panel of viruses, warranting further investigation into its potential as a novel antiviral agent. This document provides a technical overview of the early-stage research on the antiviral properties of this compound, focusing on the available quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Antiviral Activity of this compound

Early research has demonstrated the in vitro antiviral efficacy of this compound against several viruses. The following table summarizes the available 50% inhibitory concentration (IC50) values. It is important to note that this data is derived from a secondary source citing a primary study by Buckwold et al. (2004), as the full text of the original study providing detailed experimental parameters was not accessible.

| Virus | IC50 (µg/mL) | IC50 (µM)¹ | Virus Type |

| Human Rhinovirus (HRV) | 6.6 | 18.62 | RNA |

| Herpes Simplex Virus 2 | 17 | 47.97 | DNA |

| Cytomegalovirus (CMV) | 12 | 33.86 | DNA |

¹Calculated based on a molecular weight of 354.4 g/mol for this compound.

Experimental Protocols

Detailed experimental protocols from the primary study reporting the IC50 values were not available. However, based on standard virological assays, the following represents generalized methodologies that are likely to have been employed.

Plaque Reduction Assay (for Rhinovirus, HSV-2, and CMV)

This assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

-

Cell Culture: A suitable host cell line for the specific virus (e.g., HeLa cells for Rhinovirus, Vero cells for HSV-2, human foreskin fibroblasts for CMV) is seeded in multi-well plates and grown to a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a predetermined amount of virus, typically aiming for 50-100 plaque-forming units (PFU) per well. After an adsorption period (e.g., 1 hour at 37°C), the virus inoculum is removed.

-

Compound Treatment: An overlay medium (e.g., containing carboxymethylcellulose or agarose) with serial dilutions of this compound is added to the infected cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days for HSV-2 and Rhinovirus, 5-7 days for CMV).

-

Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques, which appear as clear zones where cells have been lysed by the virus, are then counted.

-

IC50 Determination: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay (for BVDV)

This assay measures the ability of a compound to inhibit the virus-induced damage to host cells.

-

Cell Culture: MDBK (Madin-Darby Bovine Kidney) cells are seeded in 96-well plates.

-

Virus and Compound Incubation: Serial dilutions of this compound are prepared and mixed with a constant amount of BVDV. This mixture is then added to the MDBK cells.

-

Incubation: Plates are incubated for 3-5 days at 37°C.

-

CPE Observation: The cells are observed microscopically for the presence of cytopathic effects, such as cell rounding and detachment.

-

Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.

-

EC50 Determination: The 50% effective concentration (EC50) is calculated as the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Potential Mechanism of Action: Interference with JAK/STAT Signaling Pathway

Some literature suggests that this compound may exert its biological effects, potentially including its antiviral activity, through interference with the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for mediating cellular responses to a wide range of cytokines and is a key component of the innate immune response to viral infections.

Upon viral infection, host cells release interferons (IFNs). The binding of IFNs to their receptors on the cell surface activates the JAK/STAT pathway. This leads to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus and induce the expression of hundreds of interferon-stimulated genes (ISGs). The protein products of these ISGs have various antiviral functions, such as inhibiting viral replication and promoting an antiviral state in neighboring cells.

The precise mechanism by which this compound interferes with the JAK/STAT pathway in the context of a viral infection has not been elucidated in the available early-stage research. It is hypothesized that this compound could potentially inhibit the phosphorylation of JAKs or STATs, thereby dampening the downstream signaling cascade and the expression of antiviral ISGs. However, it is also possible that interference with this pathway could, in some contexts, be detrimental to the host's antiviral response. Further research is required to clarify the exact nature of this interaction and its implications for the antiviral activity of this compound.

References

The Pharmacokinetic Profile and Bioavailability of Isoxanthohumol in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of isoxanthohumol (IXN), a prenylflavonoid found in hops, within rodent models. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the compound's metabolic and signaling pathways to support further research and development.

Pharmacokinetic Parameters of this compound

Pharmacokinetics in Mice

Table 1: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

| Dose (mg/kg BW) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Half-life (h) | Reference |

| 50 | 3.95 ± 0.81 | 0.5 - 0.6 | 18.2 (AUC24h) | 1.43 | [3][4][6] |

| 30 (daily for 14 days) | - | - | - | - | [3][4][5] |

Data presented as mean ± SEM where available.

Pharmacokinetics in Rats

Studies in rats have also been conducted to understand the pharmacokinetic profile of IXN. These investigations have involved both oral and intravenous administration to determine bioavailability.

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg BW) | Bioavailability (%) | Key Findings | Reference |

| Intravenous | 10 | - | Used as a baseline for bioavailability calculation. | [1][2] |

| Oral | 100 | ~4-5 | Multiple peaks in serum concentration observed. | [1][2] |

| Oral (dose-dependent accumulation) | 112.5 - 1500 (daily for 28 days) | - | IXN accumulated in the liver in a dose-dependent manner. | [3][4][5] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic analysis of this compound in rodent models.

Animal Models and Dosing

-

Species: Male Sprague-Dawley rats and various strains of mice are frequently used.[1][7]

-

Administration: For oral administration, IXN is typically dissolved in a suitable vehicle and administered via oral gavage.[7] For intravenous administration, the compound is injected into a cannulated vein, such as the jugular vein.[1][7]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at various time points post-administration. For rats, this is often done via a cannulated jugular vein.[7] For mice, retro-orbital puncture may be used.[8] Blood is collected in tubes containing an anticoagulant like EDTA.[8]

-

Extraction: IXN and its metabolites are extracted from plasma, serum, or tissue homogenates. A common method is protein precipitation using an organic solvent like methanol.[8]

Bioanalytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is employed.[1][7] This method allows for the simultaneous quantification of IXN and its metabolites.

Metabolic and Signaling Pathways

This compound is known to be metabolized in the body and to influence several key signaling pathways.

Metabolic Conversion of this compound

This compound is a flavanone that can be formed from the chalcone xanthohumol.[7] In the body, IXN can be O-demethylated to form 8-prenylnaringenin (8-PN), a potent phytoestrogen.[7][9] This conversion can be mediated by hepatic enzymes, such as CYP1A2, as well as by the gut microflora.[7][9]

Caption: Metabolic conversion of Xanthohumol to this compound and 8-Prenylnaringenin.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for a rodent pharmacokinetic study of this compound involves several key steps from administration to data analysis.

Caption: General experimental workflow for this compound pharmacokinetic studies in rodents.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several signaling pathways implicated in various cellular processes, including metabolism and inflammation.

-

AMPK/PPARα and PI3K/AKT Pathways: In the context of hepatic lipid metabolism, IXN has been shown to activate the AMPK/PPARα and PI3K/AKT signaling pathways.[10] This activation can lead to a reduction in lipid accumulation and oxidative stress.[10]

Caption: this compound's modulation of AMPK/PPARα and PI3K/AKT signaling pathways.

-

JAK/STAT Pathway: this compound has been reported to interfere with the JAK/STAT signaling pathway, which can lead to the inhibition of pro-inflammatory gene expression.[9][11][12]

Caption: Interference of this compound with the JAK/STAT signaling pathway.

This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of this compound in rodent models. The presented data and methodologies can serve as a valuable resource for designing future preclinical studies and advancing the development of IXN as a potential therapeutic agent.

References

- 1. Enantiospecific pharmacokinetics of this compound and its metabolite 8-prenylnaringenin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tissue distribution and pharmacokinetics of this compound from hops in rodents | Semantic Scholar [semanticscholar.org]

- 4. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue distribution and pharmacokinetics of this compound from hops in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 7. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound--Biologically active hop flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves hepatic lipid metabolism via regulating the AMPK/PPARα and PI3K/AKT signaling pathways in hyperlipidemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. researchgate.net [researchgate.net]

The Intestinal Gateway: A Technical Guide to the Metabolic Conversion of Isoxanthohumol to 8-Prenylnaringenin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxanthohumol (IX), a prenylflavonoid found in hops (Humulus lupulus L.), undergoes a critical metabolic activation within the human gut, leading to the formation of 8-prenylnaringenin (8-PN), one of the most potent phytoestrogens known. This conversion, primarily mediated by specific gut bacteria, significantly influences the bioavailability and physiological effects of hop-derived compounds. Understanding the intricacies of this biotransformation is paramount for researchers in nutrition, microbiology, and pharmacology, as well as for professionals in drug development exploring the therapeutic potential of these molecules. This technical guide provides an in-depth overview of the microbial conversion of IX to 8-PN, detailing the key bacterial species, enzymatic processes, quantitative conversion data, experimental protocols, and the downstream signaling pathways affected by 8-PN.

The Core Conversion: From this compound to 8-Prenylnaringenin

The transformation of this compound to 8-prenylnaringenin is an O-demethylation reaction. This process is not efficiently catalyzed by human enzymes in the liver but is significantly carried out by the gut microbiota.[1][2] The presence and activity of specific bacterial species in the colon are the determining factors for an individual's ability to produce 8-PN from dietary IX.

The Key Microbial Player: Eubacterium limosum

Research has identified the anaerobic, gram-positive bacterium Eubacterium limosum as a primary catalyst for the O-demethylation of IX to 8-PN.[1][2][3] Strains of E. limosum have demonstrated high conversion efficiencies, making this bacterium a focal point for studies on 8-PN production.[1] While other gut commensals might contribute to this conversion, E. limosum is the most well-characterized species to date.

Interindividual Variability

A crucial aspect of this metabolic conversion is the high degree of interindividual variability observed in the human population.[1][4] Studies with fecal incubations have shown that individuals can be categorized as high, moderate, or slow producers of 8-PN from IX.[4] This variation is attributed to differences in the composition and metabolic activity of the gut microbiota, with only about one-third of individuals being efficient converters.[1][5]

Quantitative Data on the Conversion

The efficiency of the conversion of this compound to 8-prenylnaringenin has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Model System | Organism/Setup | Substrate Concentration | Conversion Rate (%) | Key Findings | Reference |

| In Vitro Batch Culture | Selected Eubacterium limosum strain | Not specified | 90% | Strain selection can achieve very high conversion efficiency. | [1] |

| In Vitro Fecal Incubation | Human fecal slurry (high producer) | 4 mg/L IX | 36% | Demonstrates significant conversion by human gut microbiota. | [1] |

| Dynamic Gut Model (SHIME) | Human fecal microbiota (high producer) | Not specified | up to 80% | Conversion primarily occurs in the distal colon. | [4][5] |

| In Vivo Rat Model | Human microbiota-associated rats (high producer) | Not specified | High production observed | Demonstrates in vivo relevance of gut microbiota conversion. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic conversion of IX to 8-PN.

In Vitro Fecal Fermentation

This protocol is designed to assess the potential of a human fecal sample to convert IX to 8-PN.

Materials:

-

Fresh human fecal sample

-

Anaerobic chamber (e.g., 85% N₂, 10% CO₂, 5% H₂)

-

Sterile, anaerobic phosphate-buffered saline (PBS)

-

This compound (IX) stock solution in a suitable solvent (e.g., DMSO)

-

Anaerobic culture tubes

-

Incubator at 37°C

-

Quenching solution (e.g., ice-cold methanol or acetonitrile)

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS to create a fecal slurry.

-

Incubation Setup: In anaerobic culture tubes, add the fecal slurry. Spike the slurry with IX from the stock solution to a final concentration of 10 µM. Include a vehicle control (solvent only).

-

Incubation: Tightly seal the tubes and incubate at 37°C for 24-48 hours.

-

Sampling and Quenching: At designated time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture and immediately quench the metabolic activity by adding it to a tube containing ice-cold methanol (1:3 v/v).

-

Sample Preparation for Analysis: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the solids. Collect the supernatant for analysis.

-

Quantification: Analyze the concentrations of IX and 8-PN in the supernatant using a validated HPLC-MS/MS method.

Bioconversion with Resting Cells of Eubacterium limosum

This protocol utilizes a pure culture of E. limosum to specifically assess its conversion capacity.

Materials:

-

Eubacterium limosum culture (e.g., ATCC 8486)

-

Appropriate anaerobic growth medium (e.g., DSMZ 135 medium or Reinforced Clostridial Medium)

-

Anaerobic chamber

-

Centrifuge

-

Sterile, anaerobic buffer (e.g., PBS, pH 7.0)

-

This compound (IX)

-

Incubator at 37°C

-

HPLC-MS/MS system

Procedure:

-

Culture Growth: Grow Eubacterium limosum in its recommended anaerobic medium at 37°C to the late exponential or early stationary phase.

-

Cell Harvesting: Transfer the culture to the anaerobic chamber and harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with sterile, anaerobic buffer to remove residual medium components.

-

Resting Cell Suspension: Resuspend the washed cell pellet in the anaerobic buffer to a desired cell density (e.g., OD₆₀₀ of 1.0).

-

Bioconversion Reaction: Add IX to the resting cell suspension to a final concentration of 10-50 µM.

-

Incubation: Incubate the reaction mixture anaerobically at 37°C.

-

Sampling and Analysis: At various time points, take aliquots, quench the reaction with an organic solvent, centrifuge to remove the cells, and analyze the supernatant for IX and 8-PN concentrations by HPLC-MS/MS.

Quantification of IX and 8-PN by HPLC-MS/MS

This is a general guideline for the quantitative analysis of this compound and 8-prenylnaringenin.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

This compound (IX): Precursor ion [M-H]⁻ → Product ion(s)

-

8-Prenylnaringenin (8-PN): Precursor ion [M-H]⁻ → Product ion(s)

-

Note: Specific m/z transitions should be optimized for the instrument used.

-

-

Data Analysis: Quantify the analytes using a standard curve prepared with authentic standards.

Signaling Pathways and Experimental Workflows

The metabolic product, 8-PN, is a potent phytoestrogen that can modulate various signaling pathways, primarily through its interaction with estrogen receptors.

Signaling Pathways of 8-Prenylnaringenin

8-PN exerts its biological effects mainly by binding to estrogen receptors alpha (ERα) and beta (ERβ).[6][7][8] This interaction can trigger downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and differentiation.

Experimental Workflow for Studying IX Metabolism

A typical workflow for investigating the gut microbial metabolism of this compound is depicted below.

Conclusion